molecular formula C18H19ClN4 B2896618 2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine CAS No. 817172-47-7

2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

Cat. No. B2896618
CAS RN: 817172-47-7
M. Wt: 326.83
InChI Key: UCSCLSUPNLQVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9ClN2 . It belongs to the class of imidazo[1,2-a]pyridines, which are recognized as important fused bicyclic 5–6 heterocycles . These compounds have a wide range of applications in medicinal chemistry and are also useful in material science due to their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions for their direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Corrosion Inhibition

A study explored the inhibitory performance of imidazo[4,5-b]pyridine derivatives, including derivatives similar to 2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine, against mild steel corrosion. These inhibitors showed high inhibition performance, behaving as mixed-type inhibitors. The study combined experimental techniques with computational approaches like Density Functional Theory (DFT) and Molecular Dynamic (MD) simulations to support the findings (Saady et al., 2021).

Antimicrobial Activities

Research on imidazo[1,2-a]pyridine derivatives, including the synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine, revealed moderate antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. This study highlighted the potential of these compounds in developing new antimicrobial agents (Bhuva et al., 2015).

Anticancer Properties

A study focused on piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, related to the core structure of interest, evaluated these compounds for anticancer activity. Some derivatives exhibited good anticancer activity against various cancer cell lines, indicating the potential for developing new anticancer therapies (Kumar et al., 2013).

Development of Novel Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold, including structures similar to this compound, is recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. This scaffold has been explored for anticancer, antimycobacterial, antileishmanial, and various other therapeutic activities, leading to the discovery of novel therapeutic agents (Deep et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c19-15-6-4-14(5-7-15)18-16(13-22-11-8-20-9-12-22)23-10-2-1-3-17(23)21-18/h1-7,10,20H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSCLSUPNLQVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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